molecular formula C25H20FN3O2 B11423165 5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline

5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline

Cat. No.: B11423165
M. Wt: 413.4 g/mol
InChI Key: PIEBCCMZZPDSTM-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline

InChI

InChI=1S/C25H20FN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-8-10-18(26)11-9-16)15-20-24(27-28-25(19)20)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3

InChI Key

PIEBCCMZZPDSTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)F)C5=CC=CC=C5)OC

Origin of Product

United States

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